molecular formula C16H16N2OS B2573618 N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890965-44-3

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2573618
CAS No.: 890965-44-3
M. Wt: 284.38
InChI Key: XHEPDJGHMVFMTG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives

Biochemical Analysis

Biochemical Properties

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cholinesterase activity, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with notable potency . The inhibition of these enzymes can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound has been observed to interact with efflux inhibitors, which can modulate the resistance mechanisms in mycobacteria .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to disrupt the energetics of Mycobacterium tuberculosis, leading to impaired cellular respiration and energy production . In mammalian cells, the inhibition of cholinesterase activity by this compound can result in altered neurotransmission and potential neurotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, forming a stable complex that inhibits enzyme activity . This binding interaction involves the carbamoylation of the enzyme’s active site, leading to a reversible inhibition of cholinesterase activity. Additionally, this compound has been shown to interact with efflux pumps in mycobacteria, potentially enhancing the efficacy of existing antibacterial treatments .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. The compound exhibits moderate stability under physiological conditions, with a gradual decrease in activity observed over extended periods . Long-term exposure to this compound in in vitro studies has shown potential cytotoxic effects, particularly in neuronal cells, due to prolonged cholinesterase inhibition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit cholinesterase activity without significant adverse effects . High doses can lead to toxic effects, including neurotoxicity and impaired motor function, due to excessive accumulation of acetylcholine . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes metabolic transformation primarily through the action of cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways influence the compound’s bioavailability and duration of action in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs), facilitating its uptake and distribution in various tissues . These interactions affect the localization and accumulation of the compound, influencing its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and extracellular space, where it exerts its inhibitory effects on cholinesterase enzymes . Additionally, the presence of targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 3,5-dimethylaniline with 5-methoxy-2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine include:

  • N-(2,3-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
  • N-(3,4-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
  • N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-thione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-10-6-11(2)8-12(7-10)17-16-18-14-9-13(19-3)4-5-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEPDJGHMVFMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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